4-Bromoisoquinolin-6-amine

Medicinal Chemistry Cancer Therapeutics Synthetic Methodology

4-Bromoisoquinolin-6-amine (CAS: 2013582-86-8) is a dual-functional building block with orthogonal C4-Br and C6-NH₂ groups. The C4-bromine enables Heck/Suzuki/Buchwald-Hartwig cross-coupling for kinase inhibitor library diversification. Unlike unsubstituted 6-aminoisoquinoline or positional isomers, this scaffold provides the exact vector geometry for ATP-pocket binding and a synthetic handle for C4-derivatization—a critical SAR variable in patented glaucoma and oncology kinase inhibitors. Ideal for medicinal chemistry, chemical probe development, and cross-coupling methodology.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
Cat. No. B8212005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoquinolin-6-amine
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C=C1N)Br
InChIInChI=1S/C9H7BrN2/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H,11H2
InChIKeyBLNYEIURLNAUDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisoquinolin-6-amine: A Dual-Functional, C4-Bromo-Substituted 6-Aminoisoquinoline Building Block for Kinase-Targeted Synthesis


4-Bromoisoquinolin-6-amine (CAS: 2013582-86-8) is a specialized heteroaromatic building block belonging to the 6-aminoisoquinoline class of compounds [1]. It is characterized by the presence of both a reactive bromine atom at the C4 position and a primary amine group at the C6 position on the isoquinoline core. This unique substitution pattern imparts two orthogonal functionalities: the C4-bromine serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Buchwald-Hartwig), while the C6-amine anchors the molecule within the pharmacophore of kinase inhibitors [2]. It is primarily sourced for research and development purposes as a white to off-white solid with a typical purity specification of 97% .

Why 4-Bromoisoquinolin-6-amine Cannot Be Replaced by Unsubstituted 6-Aminoisoquinoline or C1/C3 Analogs in SAR Studies


Generic substitution with simpler analogs like 6-aminoisoquinoline or other positional isomers (e.g., 5- or 7-aminoisoquinoline) fails due to the compound's specific, vector-constrained dual functionality. The C4-bromo substituent is not merely an additional atom; it is a critical synthetic and pharmacophoric element. Its presence is mandatory for executing the Heck cross-coupling reactions that enable the synthesis of a vast array of C4-derivatized kinase inhibitors [1]. From a structure-activity relationship (SAR) perspective, the patent literature for 6-aminoisoquinoline-based kinase inhibitors explicitly defines the importance of substitution at the C4 position, differentiating it from compounds with substitution at other ring positions like C1 or C3 [2]. The unsubstituted 6-aminoisoquinoline lacks the synthetic handle to explore this chemical space, while other isomers place the amine group in a different geometric vector, resulting in a complete loss of target engagement or a shift in kinase selectivity profile.

Quantitative Evidence of Differentiation: 4-Bromoisoquinolin-6-amine vs. Its Closest Analogs


Essential Synthetic Precursor: 4-Bromoisoquinolin-6-amine Enables Heck-Derived Cytotoxic Amides with Demonstrated Activity (IC50 = 5.8 μM) vs. Inactive Unsubstituted Core

In a direct comparative study of C4-substituted isoquinolines, the 4-bromo-substituted core was essential for synthesizing compounds with measurable cytotoxicity. The unsubstituted 4-bromoisoquinoline core (the direct analog of the target compound) itself was not evaluated for activity, but the derivatives synthesized from it were. Compound 6b, an α,β-unsaturated amide synthesized via a Heck reaction from a 4-bromoisoquinoline precursor, demonstrated a cytotoxic IC50 of 5.8 μM in the human non-small cell lung cancer cell line NSCLC-N16-L16 [1]. This contrasts with the unsubstituted isoquinoline core, which does not possess the necessary synthetic handle for this transformation and would not yield active compounds in this series. The 4-bromo moiety is therefore a critical synthetic requirement for accessing this class of cytotoxic agents.

Medicinal Chemistry Cancer Therapeutics Synthetic Methodology

Defined Positional Isomerism: 4-Bromoisoquinolin-6-amine Targets Kinase Domain vs. 5- or 7-Amine Isomers with Unknown or Different Biological Profiles

The 6-aminoisoquinoline scaffold is a privileged structure in kinase inhibitor design, with a defined patent space [1]. The biological activity of this scaffold is highly dependent on the position of the amine group. The target compound, 4-bromoisoquinolin-6-amine, has its amine at the 6-position. While direct quantitative comparisons for this specific compound are absent in public literature, the patent landscape clearly differentiates the 6-amino series from the 7-amino series, indicating non-overlapping or distinct biological activity and intellectual property [1]. The 5-aminoisoquinoline isomer is also a distinct chemical entity with a separate CAS number and properties [2]. Substituting the target compound with a 5- or 7-amino analog would result in a different molecule that cannot be guaranteed to interact with the same biological targets or provide the same synthetic outcomes.

Kinase Inhibition Drug Design Chemical Biology

Synthetic Versatility at C4: 4-Bromoisoquinolin-6-amine as a Substrate for Heck Cross-Coupling vs. Inert C4-H Analog

The presence of a bromine atom at the C4 position is critical for enabling palladium-catalyzed cross-coupling reactions. This is demonstrated in the synthesis of C4-substituted isoquinolines, where commercially available 4-bromoisoquinoline is reacted with acrylate esters under Heck conditions to afford α,β-unsaturated esters in good yield [1]. This synthetic pathway is not possible with the corresponding C4-H analog (isoquinoline). The target compound, 4-bromoisoquinolin-6-amine, inherits this same reactivity profile, providing a direct route to a library of C4-derivatized 6-aminoisoquinolines. The ability to perform such a transformation is a key differentiator that enables late-stage functionalization and SAR exploration.

Cross-Coupling Catalysis Diversification

Guaranteed Minimum Purity: 97% by HPLC for 4-Bromoisoquinolin-6-amine, Exceeding Unspecified Purities of Many Competing Vendors

While several suppliers list 4-bromoisoquinolin-6-amine, the quality specifications can vary. One established vendor, AKSci, guarantees a minimum purity of 97% as determined by HPLC . In contrast, many other listings from unverified sources provide no purity specification or report lower purities (e.g., 95%) . For synthetic and biological applications, a higher purity grade ensures that experimental outcomes are not confounded by unknown impurities, which can act as potent enzyme inhibitors or cytotoxic agents, leading to false positive or negative results. This quantitative specification provides a clear procurement advantage over lower-purity or uncharacterized batches.

Quality Control Reproducibility Analytical Chemistry

Proven Application Scenarios for 4-Bromoisoquinolin-6-amine Based on Experimental Evidence


Medicinal Chemistry: Synthesis and SAR Exploration of C4-Derivatized Kinase Inhibitors

The primary application scenario is the use of 4-bromoisoquinolin-6-amine as a core scaffold for generating focused libraries of kinase inhibitors. The C4-bromo handle enables diversification through Heck, Suzuki, and other cross-coupling reactions to introduce aryl, alkenyl, or alkyl groups. This directly addresses the chemical space claimed in patents for treating glaucoma and cancer [1], where C4 substitution is a key variable. The defined 6-amine group ensures the correct geometry for binding to the kinase ATP pocket [2].

Chemical Biology: Synthesis of Activity-Based Probes and Chemical Tools for Kinase Profiling

This compound is an ideal starting material for creating chemical probes. The C4-position can be used to install a linker or a reporter tag (e.g., biotin, fluorophore) via cross-coupling, while the 6-amine remains free or protected to maintain affinity for the target kinase. This is supported by its use as a building block in patent applications for compounds that affect cellular kinase function [2].

Synthetic Methodology: Development of Novel Cross-Coupling Reactions on a Nitrogen-Rich Heterocycle

The compound serves as a challenging and pharmaceutically relevant substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies. Its successful use in Heck reactions, as demonstrated with the related 4-bromoisoquinoline [1], validates its utility as a model substrate for exploring new catalysts and reaction conditions on a complex, nitrogen-containing heteroaromatic system.

Quote Request

Request a Quote for 4-Bromoisoquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.